potassium (2-cyclopropylethenyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-cyclopropylethenyl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3K. It is known for its unique structure, which includes a cyclopropyl group and a trifluoroborate moiety. This compound is used in various scientific research applications due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-cyclopropylethenyl)trifluoroboranuide typically involves the reaction of 2-cyclopropylethenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-cyclopropylethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium (2-cyclopropylethenyl)trifluoroboranuide is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of potassium (2-cyclopropylethenyl)trifluoroboranuide involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The cyclopropyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2-cyclopropylethyl)trifluoroboranuide
- Potassium (2-cyclopropylmethyl)trifluoroboranuide
- Potassium (2-cyclopropylpropyl)trifluoroboranuide
Uniqueness
Potassium (2-cyclopropylethenyl)trifluoroboranuide is unique due to its specific combination of a cyclopropyl group and a trifluoroborate moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in various scientific and industrial applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium (2-cyclopropylethenyl)trifluoroboranuide involves the reaction of 2-cyclopropylethenyltrifluoroborane with potassium hydroxide in anhydrous tetrahydrofuran.", "Starting Materials": [ "2-cyclopropylethenyltrifluoroborane", "potassium hydroxide", "anhydrous tetrahydrofuran" ], "Reaction": [ "Add 2-cyclopropylethenyltrifluoroborane to anhydrous tetrahydrofuran and stir under nitrogen atmosphere.", "Slowly add potassium hydroxide to the reaction mixture and stir for several hours.", "Filter the mixture to remove any solid impurities.", "Add water to the filtrate to precipitate the product.", "Collect the product by filtration and wash with water.", "Dry the product under vacuum to obtain potassium (2-cyclopropylethenyl)trifluoroboranuide." ] } | |
CAS-Nummer |
1201899-20-8 |
Molekularformel |
C5H7BF3K |
Molekulargewicht |
174.02 g/mol |
IUPAC-Name |
potassium;[(E)-2-cyclopropylethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5-1-2-5;/h3-5H,1-2H2;/q-1;+1/b4-3+; |
InChI-Schlüssel |
NLKNPAFQZXGTJP-BJILWQEISA-N |
Isomerische SMILES |
[B-](/C=C/C1CC1)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1CC1)(F)(F)F.[K+] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.